Cas no 2680769-38-2 (benzyl N-(2-methyl-6-sulfanylphenyl)carbamate)

benzyl N-(2-methyl-6-sulfanylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
- 2680769-38-2
- EN300-28284023
-
- Inchi: 1S/C15H15NO2S/c1-11-6-5-9-13(19)14(11)16-15(17)18-10-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H,16,17)
- InChI Key: BHFMVJZJXNVOGA-UHFFFAOYSA-N
- SMILES: SC1=CC=CC(C)=C1NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 273.08234989g/mol
- Monoisotopic Mass: 273.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.3Ų
- XLogP3: 3.5
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284023-0.05g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28284023-0.25g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28284023-5.0g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28284023-0.5g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28284023-1.0g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28284023-10.0g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28284023-0.1g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28284023-2.5g |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate |
2680769-38-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
Benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
The compound benzyl N-(2-methyl-6-sulfanylphenyl)carbamate (CAS No. 2680769-38-2) is a highly specialized organic compound with significant applications in the field of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a sulfanylphenyl moiety, making it a versatile building block for various chemical reactions and syntheses.
Recent studies have highlighted the potential of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate in the development of advanced materials, particularly in the synthesis of novel polymers and high-performance composites. Researchers have demonstrated that this compound can serve as an effective precursor for creating materials with enhanced mechanical properties, thermal stability, and electrical conductivity.
In addition to its role in materials science, benzyl N-(2-methyl-6-sulfanylphenyl)carbamate has also been explored for its potential in pharmaceutical applications. Its unique chemical structure allows for interactions with biological systems, making it a promising candidate for drug delivery systems and bioactive molecule synthesis.
The synthesis of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient production of this compound, reducing costs and improving scalability for industrial applications.
Furthermore, the compound's ability to act as a chelating agent has been leveraged in environmental chemistry for the removal of heavy metals from contaminated water sources. This application underscores the versatility of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate in addressing global challenges related to pollution and resource management.
Looking ahead, ongoing research into the properties and applications of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate is expected to unlock new opportunities across diverse industries. Its role as a key intermediate in organic synthesis continues to be a focal point for chemists seeking innovative solutions to complex problems.
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